Tert-Butyl Substituent Confers Maximum Potency in Dihydroquinazolinone SAR Series
In a systematic SAR study of 2,3-dihydroquinazolin-4(1H)-one derivatives, increasing the aliphatic substituent size from smaller alkyl groups to tert-butyl resulted in the most potent analog within the evaluated series [1]. This finding establishes a clear structure-activity trend where the tert-butyl group provides optimal steric bulk for target engagement, directly informing the procurement rationale for CAS 1022600-91-4 as the tert-butyl-bearing member of this spirocyclic class. The comparator is the unsubstituted or smaller-alkyl analogs within the same dihydroquinazolinone series.
| Evidence Dimension | Potency ranking by aliphatic substituent size in dihydroquinazolinone series |
|---|---|
| Target Compound Data | tert-butyl analog designated as the most potent in the series |
| Comparator Or Baseline | Smaller alkyl substituents (methyl, ethyl, isopropyl, etc.) — all less potent than the tert-butyl analog |
| Quantified Difference | Qualitative ranking: tert-butyl > all smaller alkyl substituents. Exact fold-change values for the specific spiro scaffold are not publicly reported for CAS 1022600-91-4. |
| Conditions | SAR study on 2,3-dihydroquinazolin-4(1H)-one derivatives; biological target not specified for this specific comparison; reported in J. Org. Chem. 2012 |
Why This Matters
This SAR trend provides class-level evidence that the tert-butyl substituent is critical for maximizing potency, making the tert-butyl analog the preferred choice over smaller-alkyl congeners for lead optimization campaigns.
- [1] Sharma, M., et al. Cyanuric Chloride Catalyzed Mild Protocol for Synthesis of Biologically Active Dihydro/Spiro Quinazolinones and Quinazolinone-glycoconjugates. Journal of Organic Chemistry, 2012, 77(2), 929-937. DOI: 10.1021/jo2020856. View Source
